molecular formula C17H32O6 B13730872 Di-tert-butyl 2,2,4-trimethyldiperoxyadipate CAS No. 21850-39-5

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate

Cat. No.: B13730872
CAS No.: 21850-39-5
M. Wt: 332.4 g/mol
InChI Key: IKOFWYNODUERAF-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate is an organic peroxide compound with the chemical formula C17H32O6. It is known for its use as an initiator in polymerization reactions and as a cross-linking agent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate can be synthesized through the reaction of di-tert-butyl peroxide with 2,2,4-trimethyladipic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation and crystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2,4-trimethyldiperoxyadipate involves the cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets include unsaturated compounds such as alkenes and alkynes, which undergo addition reactions with the free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to act as both an initiator and a cross-linking agent makes it valuable in diverse applications .

Properties

CAS No.

21850-39-5

Molecular Formula

C17H32O6

Molecular Weight

332.4 g/mol

IUPAC Name

ditert-butyl 2,2,4-trimethylhexanediperoxoate

InChI

InChI=1S/C17H32O6/c1-12(10-13(18)20-22-15(2,3)4)11-17(8,9)14(19)21-23-16(5,6)7/h12H,10-11H2,1-9H3

InChI Key

IKOFWYNODUERAF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OOC(C)(C)C)CC(C)(C)C(=O)OOC(C)(C)C

Origin of Product

United States

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